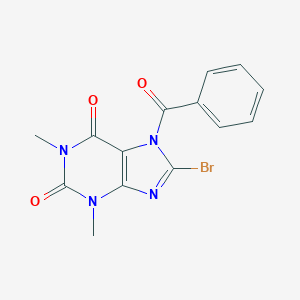
7-Benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione, also known as Br-caffeine, is a derivative of caffeine that has gained significant attention in scientific research due to its unique properties. This compound has been found to have potential applications in various fields, including medicinal chemistry, drug development, and neuroscience. In
Mecanismo De Acción
The mechanism of action of 7-Benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 7-Benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and cell death in cancer cells.
Furthermore, 7-Benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. 7-Benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione has also been found to inhibit the activity of phosphodiesterases (PDEs), which are enzymes involved in the degradation of cyclic nucleotides. This inhibition leads to an increase in cyclic nucleotide levels, which can have various physiological effects.
Efectos Bioquímicos Y Fisiológicos
7-Benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione has been found to have various biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, 7-Benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione has been shown to have anti-inflammatory and antioxidant effects. Studies have shown that 7-Benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7-Benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione in lab experiments is its unique properties. This compound has been found to exhibit anti-cancer, neuroprotective, anti-inflammatory, and antioxidant properties, making it a versatile tool for scientific research. Furthermore, 7-Benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione has been shown to enhance the activity of certain drugs, making it a potential candidate for combination therapy.
However, one of the main limitations of using 7-Benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione in lab experiments is its limited availability. This compound is not commercially available and must be synthesized in the lab, which can be time-consuming and costly. Furthermore, the mechanism of action of 7-Benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione is not fully understood, which can make it difficult to interpret results.
Direcciones Futuras
There are several future directions for research involving 7-Benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione. One area of interest is the development of novel anti-cancer drugs based on 7-Benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione. Studies have shown that this compound can enhance the activity of certain drugs, making it a potential candidate for combination therapy. Furthermore, the neuroprotective effects of 7-Benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione make it a potential candidate for the treatment of neurodegenerative diseases.
Another area of interest is the elucidation of the mechanism of action of 7-Benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione. Further studies are needed to fully understand the biochemical and physiological effects of this compound and the signaling pathways involved. This information could lead to the development of more effective drugs and therapies.
Conclusion
7-Benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione, also known as 7-Benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione, is a derivative of caffeine that has gained significant attention in scientific research due to its unique properties. This compound has been found to have potential applications in various fields, including medicinal chemistry, drug development, and neuroscience. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 7-Benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields of scientific research.
Métodos De Síntesis
The synthesis of 7-Benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione involves the bromination of caffeine with N-bromosuccinimide (NBS) in the presence of acetic acid. This reaction results in the formation of 7-bromo-1,3-dimethylxanthine, which is then reacted with benzoyl chloride to yield 7-benzoyl-8-bromo-1,3-dimethylxanthine. The final step involves the oxidation of 7-benzoyl-8-bromo-1,3-dimethylxanthine with potassium permanganate to produce 7-Benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione.
Aplicaciones Científicas De Investigación
7-Benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is medicinal chemistry, where this compound has been found to exhibit anti-cancer properties. Studies have shown that 7-Benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione can induce apoptosis in cancer cells and inhibit tumor growth in animal models.
In addition to its anti-cancer properties, 7-Benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione has also been found to have potential applications in drug development. This compound has been shown to enhance the activity of certain drugs, such as doxorubicin and paclitaxel, in cancer cells. Furthermore, 7-Benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
148122-90-1 |
|---|---|
Nombre del producto |
7-Benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione |
Fórmula molecular |
C14H11BrN4O3 |
Peso molecular |
363.17 g/mol |
Nombre IUPAC |
7-benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C14H11BrN4O3/c1-17-10-9(12(21)18(2)14(17)22)19(13(15)16-10)11(20)8-6-4-3-5-7-8/h3-7H,1-2H3 |
Clave InChI |
HRCHUAZWQXCHOU-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)C(=O)C3=CC=CC=C3 |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)C(=O)C3=CC=CC=C3 |
Sinónimos |
1H-Purine-2,6-dione, 7-benzoyl-8-bromo-3,7-dihydro-1,3-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B136131.png)
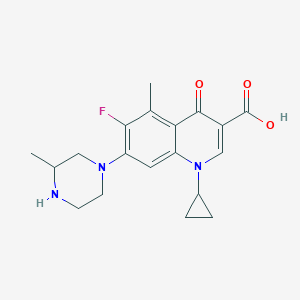

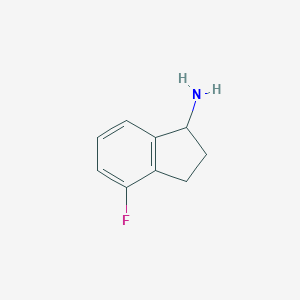
![3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL](/img/structure/B136143.png)
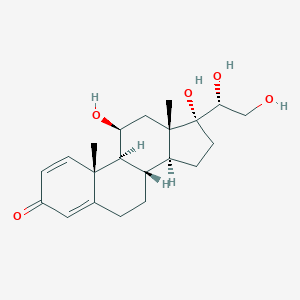

![[(6Ar,10aR)-1-[tert-butyl(dimethyl)silyl]oxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methanol](/img/structure/B136151.png)
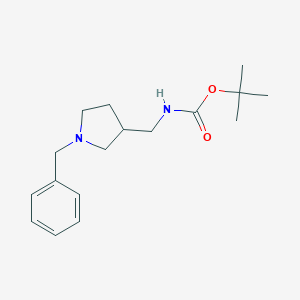
![4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine](/img/structure/B136155.png)

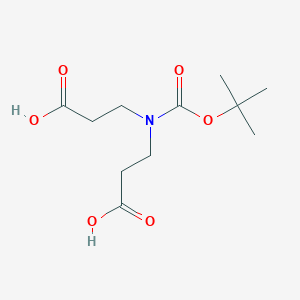
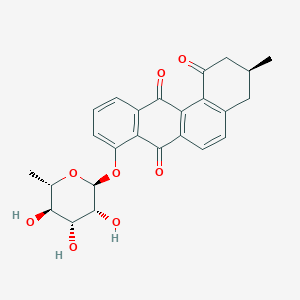
![benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B136169.png)